molecular formula C12H20ClNO2 B13524647 Methyl1-aminoadamantane-2-carboxylatehydrochloride

Methyl1-aminoadamantane-2-carboxylatehydrochloride

Cat. No.: B13524647
M. Wt: 245.74 g/mol
InChI Key: HNDJYBXWBYBVHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-aminoadamantane-2-carboxylatehydrochloride involves several steps. One common method includes the reaction of 1-aminoadamantane with methyl chloroformate under controlled conditions to form the ester. This ester is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl1-aminoadamantane-2-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl1-aminoadamantane-2-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl1-aminoadamantane-2-carboxylatehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl1-aminoadamantane-2-carboxylatehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its high solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

methyl 1-aminoadamantane-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c1-15-11(14)10-9-3-7-2-8(4-9)6-12(10,13)5-7;/h7-10H,2-6,13H2,1H3;1H

InChI Key

HNDJYBXWBYBVHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC3CC(C2)CC1(C3)N.Cl

Origin of Product

United States

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